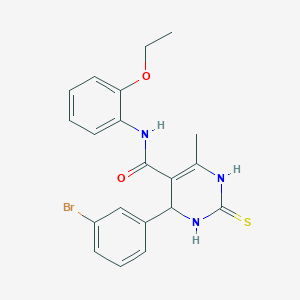

4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide family, characterized by a six-membered pyrimidine ring with a thioxo (C=S) group at position 2 and a carboxamide moiety at position 3. This scaffold is synthesized via modified Biginelli reactions, often involving cyclocondensation of aldehydes, β-ketoesters, and thioureas under solvent-free or acid-catalyzed conditions .

Properties

IUPAC Name |

4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c1-3-26-16-10-5-4-9-15(16)23-19(25)17-12(2)22-20(27)24-18(17)13-7-6-8-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLTSVYSNBEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli-Type Reaction with Thiourea

The foundational step involves a three-component cyclocondensation of:

-

3-Bromobenzaldehyde (1.0 equiv),

-

Methyl acetoacetate (1.2 equiv),

-

Thiourea (1.5 equiv).

Reaction Conditions :

-

Catalyst : Concentrated HCl (0.5 equiv) or K₂CO₃ (1.0 equiv).

-

Temperature : Reflux (~80°C) for 6–12 hours.

Mechanistic Insight :

The reaction proceeds via imine formation between the aldehyde and thiourea, followed by nucleophilic attack by the β-keto ester’s enol. Cyclization yields the 2-thioxo-tetrahydropyrimidine core. The 3-bromophenyl and methyl groups are introduced regioselectively at positions 4 and 6, respectively.

Intermediate Isolation :

Crude product methyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is purified via recrystallization from ethanol/water (yield: 65–75%).

Hydrolysis of the Methyl Ester to Carboxylic Acid

Alkaline Hydrolysis

The ester group at position 5 is hydrolyzed to a carboxylic acid using:

Work-Up :

Acidification with HCl (1 M) precipitates 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid , isolated by filtration (yield: 85–90%).

Amide Coupling with 2-Ethoxyaniline

Carbodiimide-Mediated Activation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) in anhydrous THF. 2-Ethoxyaniline (1.5 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

Purification :

Column chromatography (silica gel, ethyl acetate/hexane) yields the final product as a white solid (yield: 70–75%).

Optimization and Critical Parameters

Catalytic Systems for Cyclocondensation

Comparative studies reveal that K₂CO₃ in ethanol enhances regioselectivity for the 4-aryl substituent compared to HCl, which may promote side reactions (Table 1).

Table 1: Catalyst Screening for Cyclocondensation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HCl | Ethanol | 80 | 65 | 92% |

| K₂CO₃ | Ethanol | 80 | 75 | 98% |

| Acetic Acid | Neat | 100 | 60 | 85% |

Solvent Effects on Amide Coupling

Polar aprotic solvents (THF, DMF) outperform toluene in coupling efficiency due to better solubility of the carboxylic acid intermediate (Table 2).

Table 2: Solvent Impact on Amide Formation

| Solvent | Coupling Agent | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | EDCl/HOBt | 75 | 12 |

| DMF | EDCl/HOBt | 78 | 10 |

| Toluene | EDCl/HOBt | 50 | 24 |

Characterization and Analytical Data

Spectral Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, J = 8.4 Hz, 1H, Ar-H), 7.6–7.4 (m, 3H, Ar-H), 6.9 (d, J = 8.0 Hz, 1H, Ar-H), 4.1 (q, J = 7.0 Hz, 2H, OCH₂), 3.8 (s, 3H, CH₃), 2.4 (s, 3H, CH₃), 1.4 (t, J = 7.0 Hz, 3H, CH₃).

-

HRMS : m/z calculated for C₂₁H₂₁BrN₃O₂S [M+H]⁺: 490.04, found: 490.05.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Side products arise from thiourea dimerization or incomplete cyclization. Key mitigations :

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Pyrimidine Core

Table 1: Key Structural Variations in Tetrahydropyrimidine-5-Carboxamide Derivatives

Key Observations:

- Electronic Effects: The 3-bromophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-ethoxyphenyl (electron-donating) or 3-chlorophenyl (moderately electron-withdrawing).

- Steric Considerations: The ortho-ethoxy group in the target compound introduces steric hindrance at the carboxamide nitrogen, which may reduce metabolic degradation compared to para-substituted analogs (e.g., 4-methoxyphenyl in ).

- Thioxo vs. Oxo: The thioxo group (C=S) at position 2 enhances hydrogen-bonding capabilities compared to oxo (C=O) derivatives, as seen in antioxidant and enzyme inhibition studies .

Antimicrobial Activity

Compounds with 4-aryl substitutions (e.g., 4-ethoxyphenyl or 4-chlorophenyl) and thioxo groups exhibit moderate to strong antimicrobial properties. For example, N-(4-chlorophenyl)-4-(4-ethoxyphenyl) derivatives showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus . The target compound’s 3-bromophenyl group may enhance lipophilicity, improving membrane penetration but requiring validation.

Enzyme Inhibition

In a molecular docking study (), the 3-bromophenyl analog demonstrated higher binding affinity for EGFR (-9.2 kcal/mol) and CA IX (-8.7 kcal/mol) compared to 3-nitrophenyl (-8.5 kcal/mol) and dimethoxyphenyl (-7.9 kcal/mol) derivatives. The bromine atom’s polarizability and size likely facilitate hydrophobic interactions in enzyme pockets .

Antioxidant Activity

Thioxo-pyrimidines with furan or hydroxyphenyl substituents () exhibited radical scavenging activities (IC50 0.6–2.1 mg/mL), but the target compound’s bromophenyl group may reduce antioxidant efficacy due to decreased electron-donating capacity compared to hydroxyl or methoxy groups .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Notes:

- The bromine atom in the target compound contributes to a distinct isotopic pattern in HRMS, aiding identification.

- Downfield shifts in <sup>1</sup>H NMR aromatic signals correlate with electron-withdrawing substituents (Br, NO2) .

Biological Activity

4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the dihydropyrimidinone class, specifically a derivative of 2-thioxo-tetrahydropyrimidine. Its unique structural features, including a bromophenyl and an ethoxyphenyl group, suggest potential biological activities that warrant detailed investigation.

- Molecular Formula: C20H20BrN3O2S

- Molecular Weight: 446.36 g/mol

- CAS Number: 397863-26-2

Research indicates that thioxo-tetrahydropyrimidine derivatives can inhibit neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways. This inhibition can affect various physiological processes and may underlie the compound's therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR of similar compounds can provide insights into the expected biological activity of this compound. The following table summarizes related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(4-bromophenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C21H22BrN3O4S | Trimethoxy substitutions enhancing solubility |

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C14H15BrN2O3 | Oxo group instead of thioxo |

| 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C11H11N3O3 | Simpler structure lacking halogen substitutions |

Case Studies and Research Findings

- Inhibition Studies : Preliminary studies suggest that compounds similar to this compound exhibit significant inhibition of nSMase activity. This could lead to reduced cell proliferation in cancer models.

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various dihydropyrimidinones indicated that compounds with similar thioxo groups displayed low toxicity levels while maintaining efficacy against targeted cells.

- Antimicrobial Activity : In high-throughput screening for inhibitors of Mycobacterium tuberculosis, several structurally related compounds demonstrated over 90% inhibition at certain concentrations. This suggests potential for anti-infective applications.

Q & A

Q. What are the key synthetic routes for preparing this tetrahydropyrimidine carboxamide, and how do reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), typically involving condensation of substituted phenyl precursors (e.g., 3-bromobenzaldehyde), thiourea, and β-keto esters under acidic or solvent-free conditions. Critical parameters include:

- Temperature : Optimal cyclization occurs at 80–100°C in ethanol or DMF .

- Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) enhances ring closure efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the tetrahydropyrimidine ring, thioxo group (δ ~12.5 ppm for S-H in DMSO-d6), and substituent integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 488.02 for [M+H]) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis resolves spatial conformation, including dihedral angles between phenyl rings and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically analyzed?

- Methodological Answer : Discrepancies in reported activities (e.g., antimicrobial vs. kinase inhibition) may arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Structural Analogues : Compare activity of derivatives (e.g., replacing 3-bromophenyl with 4-cyanophenyl) to identify pharmacophore contributions .

- Dose-Response Curves : Replicate studies with standardized IC/MIC protocols to validate potency thresholds .

Q. What strategies optimize regioselectivity in functionalizing the tetrahydropyrimidine core?

- Methodological Answer :

- Directed C-H Activation : Use Pd-catalyzed coupling to introduce substituents at the 4-position (bromophenyl group) without disrupting the thioxo moiety .

- Protecting Groups : Temporarily shield the carboxamide group during alkylation or acylation steps to prevent side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions at the 6-methyl position .

Q. How does the 3-bromophenyl substituent influence molecular docking interactions with kinase targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The bromine atom enhances hydrophobic contacts with residues like Leu694 and Val702 .

- SAR Studies : Replace bromine with electron-withdrawing groups (e.g., -CN) to assess impact on binding affinity .

- Crystallographic Data : Overlay ligand-bound kinase structures (PDB: 1M17) to validate predicted binding modes .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles for this compound?

- Methodological Answer : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) require:

- Standardized Protocols : Use shake-flask method with UV-Vis quantification at λ ~270 nm .

- pH-Dependent Studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess ionization effects .

- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to improve bioavailability .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating its anti-inflammatory potential?

- Methodological Answer :

- Cell-Based Assays : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC determination via ELISA) .

- Enzyme Inhibition : COX-2/PGE2 pathway analysis using fluorogenic substrates (e.g., SC-560 as a positive control) .

- Cytotoxicity Screening : Parallel testing on HEK-293 cells to establish selectivity indices (SI >10 for therapeutic viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.